1,8-Anthracenediol, diacetate
Description
1,8-Anthracenediol, diacetate is a derivative of anthracene, a polycyclic aromatic hydrocarbon, with hydroxyl groups at the 1 and 8 positions replaced by acetyl groups. This modification enhances its stability and alters its solubility profile, making it a valuable intermediate in organic synthesis. The acetylation of 1,8-anthracenediol typically employs acetic anhydride or acetyl chloride under acidic or basic conditions, forming a diester.
Properties
IUPAC Name |
(8-acetyloxyanthracen-1-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-7-3-5-13-9-14-6-4-8-18(22-12(2)20)16(14)10-15(13)17/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVVDJRSVLBKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=CC3=C(C=C21)C(=CC=C3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Hydrolysis Reactions
The diacetate groups undergo hydrolysis under acidic or basic conditions to regenerate the parent diol (1,8-anthracenediol, 9,10-dihydro-).
Substitution Reactions
The acetyl groups act as leaving groups in nucleophilic aromatic substitution (NAS) or transesterification . For example:
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Acyl Transfer : Reacts with alcohols or amines to form mixed esters under catalytic conditions (e.g., DMAP or acid catalysts).
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Cross-Coupling : The triflate derivative (if synthesized) could participate in Suzuki or Sonogashira couplings, though direct evidence for the diacetate is lacking .
Oxidation and Reduction
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Oxidation : The dihydroanthracene core may undergo aromatization under oxidative conditions (e.g., MnO₂ or KMnO₄), forming fully aromatic anthracene derivatives.
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Reduction : Hydrogenation (e.g., H₂/Pd) could reduce double bonds in the dihydro structure, though this may destabilize the aromatic system.
Challenges and Gaps
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Limited Data : Experimental data on this specific compound is scarce, necessitating reliance on analogous systems (e.g., 1,2-anthracenediol derivatives).
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Stability : The dihydro structure may exhibit lower stability compared to fully aromatic anthracene derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Methoxy-6-methyl-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate (CAS 110978-91-1)
This compound shares the anthracene backbone with 1,8-anthracenediol diacetate but features additional substituents: a methoxy group at position 3, a methyl group at position 6, and dioxo groups at positions 9 and 10. These modifications significantly alter its electronic and physical properties:
- Solubility : The polar dioxo and methoxy groups likely enhance solubility in polar solvents (e.g., DMSO or acetone) compared to the parent compound.
- Applications: The anthraquinone core (dioxo groups) suggests utility in dye synthesis or as a photoactive material .
| Property | 1,8-Anthracenediol Diacetate | 3-Methoxy-6-methyl-9,10-dioxo Analog |
|---|---|---|
| Backbone | Anthracene | 9,10-Dihydroanthracene (anthraquinone) |
| Substituents | Acetates at 1,8 | Methoxy (3), methyl (6), dioxo (9,10) |
| Key Reactivity | Ester hydrolysis | Enhanced electrophilic substitution |
| Likely Applications | Synthetic intermediate | Dyes, photochemical materials |
Spiro-Naphtho[1,8-de][1,3]dioxine Diacetate Derivatives
Synthesized from 1,8-dihydroxynaphthalene, this spirocyclic compound (e.g., 11b in ) features a naphthalene core fused with a dioxine ring. Key differences include:
- Aromatic System : Naphthalene’s smaller conjugated system compared to anthracene results in distinct UV-Vis absorption profiles, relevant for optical applications.
- Synthetic Method : The oxa-Michael addition used here contrasts with direct acetylation, highlighting divergent strategies for diacetate synthesis .
1,8-Octanedithiol Diacetate
This aliphatic compound replaces the aromatic backbone with an octane chain and substitutes hydroxyl groups with thiols:
- Reactivity: Thioacetates are generally more stable toward acidic hydrolysis than acetates of phenolic hydroxyls, favoring applications requiring prolonged stability.
- Solubility: The aliphatic chain increases lipophilicity, enhancing compatibility with non-polar solvents (e.g., hexane or chloroform).
- Applications: Potential use in polymer chemistry or as crosslinking agents due to thiol-acetate reactivity .
Androstenediol Diacetate (Steroid Derivative)
A steroid-based diacetate with acetyl groups on a tetradecahydro-cyclopenta[a]phenanthrene backbone:
- Biological Relevance : Acts as a prodrug, where ester hydrolysis releases active steroid metabolites. This contrasts with 1,8-anthracenediol diacetate’s industrial focus.
- Lipophilicity : The steroid backbone increases membrane permeability, making it suitable for pharmaceutical formulations .
1,8-Phenazinediyl Diacetate
Featuring a heteroaromatic phenazine core, this compound exhibits:
- Redox Activity : The conjugated nitrogen atoms enable redox reactions, useful in electrochemical applications.
- Optical Properties : Extended π-system with heteroatoms may result in fluorescence or phosphorescence, differing from anthracene’s behavior .
Data Table: Comparative Analysis of Diacetate Compounds
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